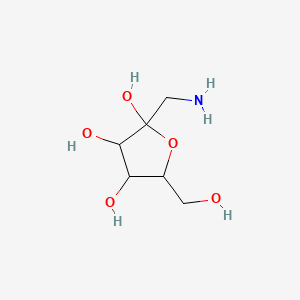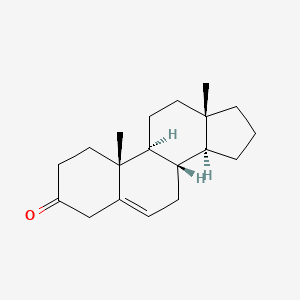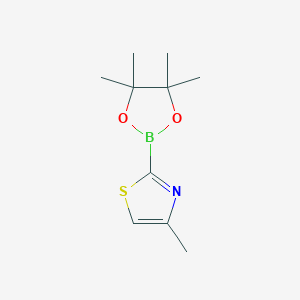
Cesium iodide (Cs(I3)) (6CI,7CI,8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium iodide (CsI) is an ionic compound composed of cesium and iodine. It is known for its high density and refractive index, making it useful in various scientific applications. Cesium iodide is often used in scintillation counters, which are devices that detect and measure ionizing radiation. It is also employed in X-ray imaging and other optical applications due to its transparency to a wide range of wavelengths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cesium iodide can be synthesized through the direct reaction of cesium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent the cesium from reacting with moisture or oxygen. The reaction can be represented as follows:
2Cs+I2→2CsI
This reaction is exothermic and produces cesium iodide as a white crystalline solid .
Industrial Production Methods
In industrial settings, cesium iodide is often produced by reacting cesium carbonate with hydroiodic acid. The reaction is carried out in aqueous solution, and the resulting cesium iodide is then purified and crystallized. The reaction can be represented as follows:
Cs2CO3+2HI→2CsI+CO2+H2O
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium iodide undergoes various types of chemical reactions, including:
Oxidation: Cesium iodide can be oxidized to form cesium iodate (CsIO_3) in the presence of strong oxidizing agents.
Reduction: Cesium iodide can be reduced to cesium metal and iodine in the presence of strong reducing agents.
Substitution: Cesium iodide can participate in substitution reactions where the iodide ion is replaced by another halide ion
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are commonly used.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents
Major Products Formed
Oxidation: Cesium iodate (CsIO_3)
Reduction: Cesium metal (Cs) and iodine (I_2)
Substitution: Other cesium halides such as cesium chloride (CsCl) or cesium bromide (CsBr)
Wissenschaftliche Forschungsanwendungen
Cesium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological imaging techniques due to its transparency to a wide range of wavelengths.
Medicine: Used in medical imaging devices such as X-ray detectors and scintillation counters.
Industry: Utilized in the production of optical components and as a phosphor in display devices
Wirkmechanismus
The mechanism by which cesium iodide exerts its effects is primarily based on its ability to interact with ionizing radiation. When cesium iodide is exposed to ionizing radiation, it emits light (scintillation), which can be detected and measured. This property makes it useful in radiation detection and imaging applications. The molecular targets and pathways involved in this process are related to the excitation and relaxation of electrons within the cesium iodide crystal lattice .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cesium fluoride (CsF)
- Cesium chloride (CsCl)
- Cesium bromide (CsBr)
- Cesium astatide (CsAt)
Uniqueness
Cesium iodide is unique among cesium halides due to its high density and refractive index, which make it particularly suitable for optical and radiation detection applications. Its transparency to a wide range of wavelengths also sets it apart from other cesium halides .
Eigenschaften
Molekularformel |
Cs3I3 |
|---|---|
Molekulargewicht |
779.4298 g/mol |
IUPAC-Name |
tricesium;triiodide |
InChI |
InChI=1S/3Cs.3HI/h;;;3*1H/q3*+1;;;/p-3 |
InChI-Schlüssel |
XIIBIBHNRAUEPK-UHFFFAOYSA-K |
Kanonische SMILES |
[I-].[I-].[I-].[Cs+].[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)

![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)
![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide](/img/structure/B12289363.png)

![N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride](/img/structure/B12289373.png)
